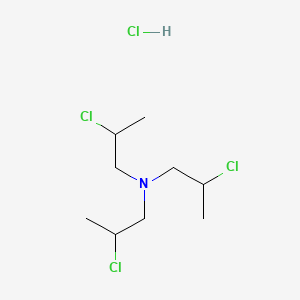
N,N,N-Tris(2-chloropropyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Tris(2-chloropropyl)amine hydrochloride is a chemical compound with the molecular formula C9H20Cl3N. It is a derivative of tris(2-chloropropyl)amine, where the nitrogen atom is bonded to three 2-chloropropyl groups. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and other polar solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N,N-Tris(2-chloropropyl)amine hydrochloride can be synthesized through the reaction of tris(2-chloropropyl)amine with hydrochloric acid. The reaction typically involves the following steps:
Starting Material: Tris(2-chloropropyl)amine is used as the starting material.
Reaction with Hydrochloric Acid: The amine is reacted with an excess of hydrochloric acid under controlled temperature conditions.
Formation of Hydrochloride Salt: The reaction results in the formation of this compound as a crystalline solid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process includes:
Batch or Continuous Process: Depending on the scale, either batch or continuous processes are employed.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Tris(2-chloropropyl)amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrolysis: In the presence of water, the compound can undergo hydrolysis to form the corresponding amine and hydrochloric acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as hydroxide ions, amines, and thiols can react with the chlorine atoms.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile, different substituted amines are formed.
Hydrolysis Products: The primary products are tris(2-chloropropyl)amine and hydrochloric acid.
Oxidation and Reduction Products: These reactions yield various oxidized or reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
N,N,N-Tris(2-chloropropyl)amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N,N,N-Tris(2-chloropropyl)amine hydrochloride involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atoms are highly reactive and can be replaced by various nucleophiles, resulting in the formation of new compounds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-chloroethyl)amine: Similar in structure but with ethyl groups instead of propyl groups.
N,N-Dimethyl(3-chloropropyl)amine hydrochloride: Contains dimethyl groups instead of tris(2-chloropropyl) groups.
2-Chloro-N,N-dimethylpropylamine hydrochloride: Another related compound with different substituents.
Uniqueness
N,N,N-Tris(2-chloropropyl)amine hydrochloride is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to undergo multiple substitution reactions makes it valuable in various synthetic applications.
Propiedades
Número CAS |
102418-22-4 |
|---|---|
Fórmula molecular |
C9H19Cl4N |
Peso molecular |
283.1 g/mol |
Nombre IUPAC |
2-chloro-N,N-bis(2-chloropropyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H18Cl3N.ClH/c1-7(10)4-13(5-8(2)11)6-9(3)12;/h7-9H,4-6H2,1-3H3;1H |
Clave InChI |
ZWSYMPJBDBFEJI-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(CC(C)Cl)CC(C)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


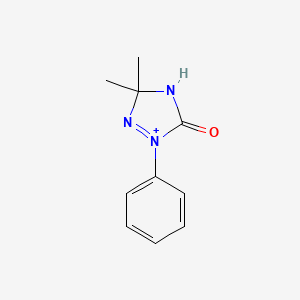
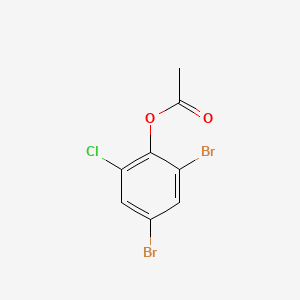
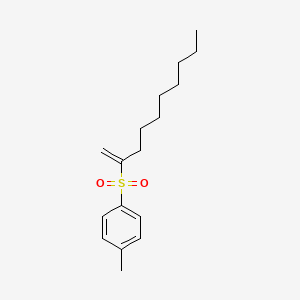
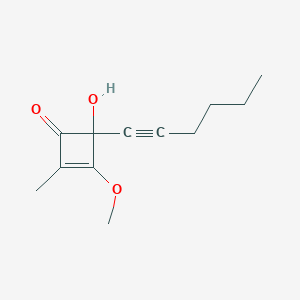
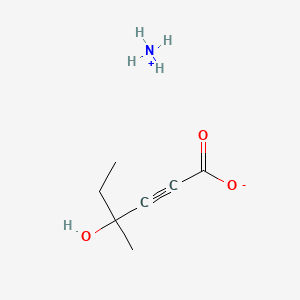


![2-([1,1'-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole](/img/structure/B14322310.png)
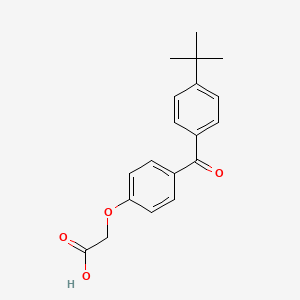
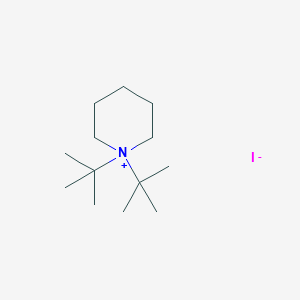
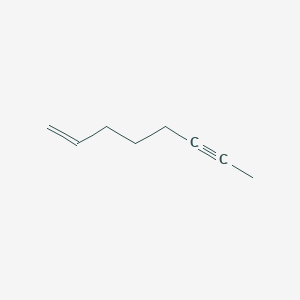
![[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol](/img/structure/B14322323.png)

![2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14322346.png)
